molecular formula C12H20F2N2O B1491021 (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098124-19-5

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1491021
CAS No.: 2098124-19-5
M. Wt: 246.3 g/mol
InChI Key: UPDDLCCGBAHODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H20F2N2O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism, Excretion, and Pharmacokinetics

The compound PF-00734200, a dipeptidyl peptidase IV inhibitor, has been studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The study found that the compound was rapidly absorbed across all species, with the majority of the dose excreted via urine in dogs and humans and feces in rats. The primary metabolic pathway involved hydroxylation, with other pathways including amide hydrolysis and N-dealkylation. This compound was under investigation for the treatment of type 2 diabetes, indicating its potential therapeutic application (Sharma et al., 2012).

Antimicrobial Activity

A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting the potential of this chemical scaffold for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Properties

IUPAC Name

[4-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-6-16(7-4-10)11(17)9-2-5-15-8-9/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDDLCCGBAHODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.